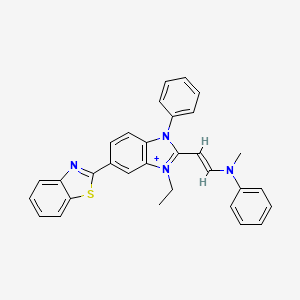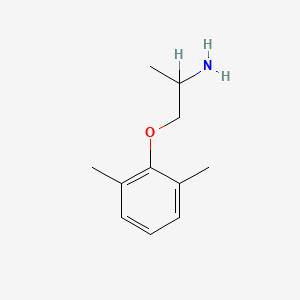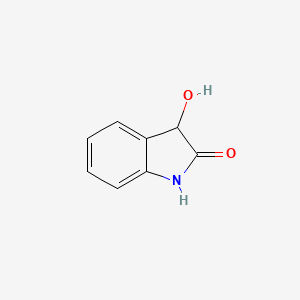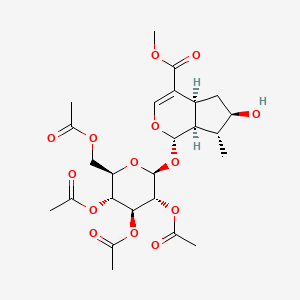
7-Epiloganin tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Epiloganin tetraacetate is a terpene glycoside.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Effects in Human Prostatic Epithelial Cells
A study conducted by Vitalone et al. (2003) explored the antiproliferative effects of Epilobium species, which contain compounds like 7-Epiloganin tetraacetate, on human prostatic epithelial cells. The research demonstrated that extracts from Epilobium inhibited DNA synthesis in these cells by affecting the progression of the cell cycle from the G0/G1 phase. This suggests a potential application of 7-Epiloganin tetraacetate in the treatment of benign prostatic hyperplasia (Vitalone et al., 2003).
Inhibition of Glioma Cell Proliferation
Dietzmann et al. (2003) investigated the effects of epothilones, a class of cytotoxic drugs to which 7-Epiloganin tetraacetate is related, on glioma cells. The study found that these compounds led to a significant decrease in viable glioma cell numbers and affected the microtubule and actin cytoskeleton of these cells. This indicates potential applications of 7-Epiloganin tetraacetate in the treatment of glioma (Dietzmann et al., 2003).
Anti-inflammatory Properties
Lee et al. (2014) isolated compounds from Castilleja rubra, including 8-Epiloganin, and studied their anti-inflammatory effects. The metabolites suppressed the production of pro-inflammatory mediators in macrophage cell lines. Though the study focused on 8-Epiloganin, its close relation to 7-Epiloganin tetraacetate suggests potential anti-inflammatory applications (Lee et al., 2014).
Schistosomicidal Activity
Castro et al. (2018) explored the in vivo schistosomicidal activity of 7-epiclusianone, a substance closely related to 7-Epiloganin tetraacetate, in mice infected with Schistosoma mansoni. The results showed a significant reduction in worm burden, suggesting potential applications in treating parasitic infections (Castro et al., 2018).
Antitumor Agent Development
Rivkin et al. (2004) provided insights into the discovery of (E)-9,10-dehydro derivatives of epothilones, including studies on 7-Epiloganin tetraacetate. These compounds were found to have promising antitumor properties, suggesting their potential use as anticancer drug candidates (Rivkin et al., 2004).
Eigenschaften
Produktname |
7-Epiloganin tetraacetate |
|---|---|
Molekularformel |
C25H34O14 |
Molekulargewicht |
558.5 g/mol |
IUPAC-Name |
methyl (1S,4aS,6R,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C25H34O14/c1-10-17(30)7-15-16(23(31)32-6)8-34-24(19(10)15)39-25-22(37-14(5)29)21(36-13(4)28)20(35-12(3)27)18(38-25)9-33-11(2)26/h8,10,15,17-22,24-25,30H,7,9H2,1-6H3/t10-,15+,17+,18+,19+,20+,21-,22+,24-,25-/m0/s1 |
InChI-Schlüssel |
WZCFCKSAJWMDCC-QXKHIQGTSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
Kanonische SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone](/img/structure/B1221166.png)
![6-[[[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]amino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1221167.png)
![N-[4-[6-amino-5-cyano-4-(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)-1H-pyridin-2-yl]phenyl]acetamide](/img/structure/B1221169.png)
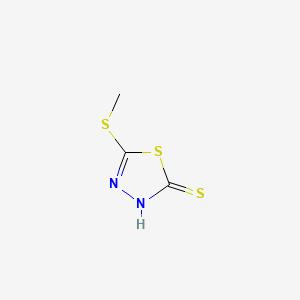
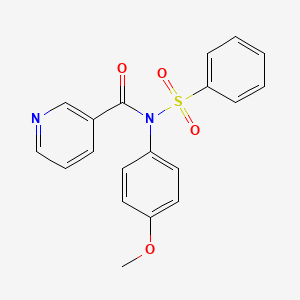
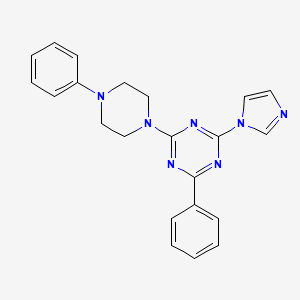
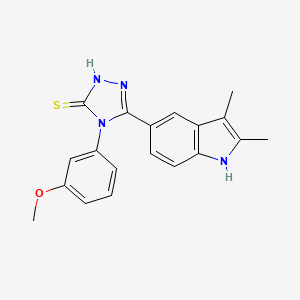
![5-bromo-N-[[(3-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1221175.png)
![2-(1,3-Dioxo-2-isoindolyl)acetic acid [3-acetyl-2-methyl-1-(4-methylphenyl)-5-indolyl] ester](/img/structure/B1221176.png)
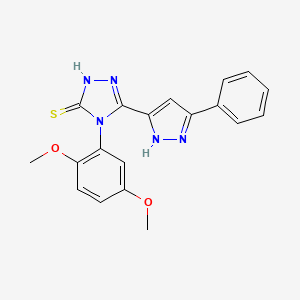
![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1221182.png)
